molecular formula C7H5ClN2 B2462032 4-(Chloromethyl)picolinonitrile CAS No. 71935-33-6

4-(Chloromethyl)picolinonitrile

Cat. No.: B2462032
CAS No.: 71935-33-6
M. Wt: 152.58
InChI Key: FGZYVGDEDFKTHO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of picolinonitrile, where a chloromethyl group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)picolinonitrile can be achieved through several methods. One common approach involves the chloromethylation of picolinonitrile. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)picolinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted picolinonitriles.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions include substituted picolinonitriles, picolinaldehydes, picolinic acids, and picolinamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Chloromethyl)picolinonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and coordination complexes.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)picolinonitrile involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)picolinonitrile
  • 4-(Methoxymethyl)picolinonitrile
  • 4-(Hydroxymethyl)picolinonitrile

Uniqueness

4-(Chloromethyl)picolinonitrile is unique due to its specific reactivity profile. The presence of the chloromethyl group allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Compared to its bromomethyl and methoxymethyl analogs, the chloromethyl derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

4-(chloromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZYVGDEDFKTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In toluene, 4-hydroxymethylpyridine-2-carbonitrile (111 mg, 0.83 mmol) synthesized in Production Example 87 was dissolved, and thionyl chloride (73 μL) was added thereto. The mixture was refluxed for 30 minutes. Thereafter, the mixture was allowed to cool down to a room temperature and stirred for one hour. After the completion of the reaction was confirmed by HPLC, the solvent was distilled off. The resulting residue was used for the next reaction without purification.
Quantity
73 μL
Type
reactant
Reaction Step One
Quantity
111 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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